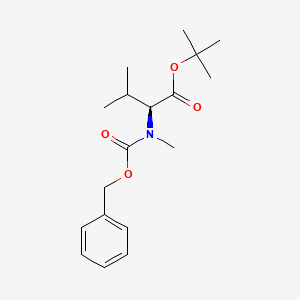

N-Methyl-N-Cbz-L-valine tert-butyl ester

Description

Role in Peptide Chemistry and Peptidomimetics Research

The most significant application of this compound is in the synthesis of modified peptides and peptidomimetics. The key feature, beyond the protecting groups, is the methyl group on the amide nitrogen (N-methylation).

N-methylated amino acids are of great interest in medicinal chemistry for several reasons:

Enhanced Proteolytic Stability : Natural peptides are often quickly broken down in the body by protease enzymes. N-methylation of the peptide backbone can block this degradation, increasing the therapeutic's half-life.

Improved Pharmacokinetic Properties : N-methylation increases the lipid-solubility (lipophilicity) of a peptide, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability.

Conformational Control : The addition of a methyl group restricts the rotation around the peptide bond, locking the peptide into a more defined shape. This can lead to higher binding affinity and selectivity for its biological target.

By using N-Methyl-N-Cbz-L-valine tert-butyl ester, researchers can introduce a protected, N-methylated valine residue into a growing peptide chain. This allows for the precise placement of this modification to study its effects on peptide structure and function or to develop new peptide-based drug candidates. Peptidomimetics, which are molecules designed to mimic peptides, frequently incorporate N-methylation to gain these advantageous properties.

Overview of Research Utility and Scholarly Scope

The scholarly scope of this compound is centered on its function as a specialized chiral building block. Its utility is demonstrated in synthetic procedures where precise control over reactivity and stereochemistry is paramount.

Research applications include its incorporation into complex synthetic targets. For instance, its de-esterified parent compound, (S)-N-(Benzyloxycarbonyl)-N-methylvaline, is used as a reactant in the synthesis of biologically active peptides and as an intermediate for creating drug linkers. chemicalbook.com In one documented process, this related compound is activated and coupled with an amine to produce a precursor for a drug linker with a high yield of 93%. chemicalbook.com In another application, it is used to synthesize a cleavable linker by reacting with N-methylaniline. chemicalbook.com These examples highlight the role of the Cbz-N-methyl-L-valine scaffold in constructing larger, functional molecules.

The compound is therefore a tool for chemists investigating structure-activity relationships in peptides and for those developing novel therapeutics in areas such as oncology and infectious diseases, where peptide-based molecules are actively explored.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-13(2)15(16(20)23-18(3,4)5)19(6)17(21)22-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGGJYAPNXVZKK-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl N Cbz L Valine Tert Butyl Ester

Classical Approaches and Strategic Protecting Group Manipulations

Direct N-Methylation Techniques

Direct N-methylation of a pre-existing N-Cbz-L-valine tert-butyl ester is a potential route. However, this approach can be challenging due to the potential for over-methylation and side reactions. A common method for N-methylation of N-acyl or N-carbamoyl amino acids involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with a methylating agent.

A frequently employed protocol is the use of sodium hydride (NaH) as the base and methyl iodide (MeI) as the methylating agent in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. While effective, this method may require a significant excess of methyl iodide to achieve complete conversion, and yields can be moderate.

| Reaction Step | Reagents and Conditions | Typical Yield |

| N-methylation | 1. Sodium Hydride (NaH) 2. Methyl Iodide (MeI) Anhydrous Tetrahydrofuran (THF), 0 °C to room temperature | 50-70% |

Stepwise Protection and Derivatization from L-Valine

A more common and generally higher-yielding approach is the stepwise synthesis starting from the readily available amino acid, L-valine. This strategy allows for greater control over each reaction step and minimizes the formation of byproducts. The typical sequence involves:

Protection of the amino group: The synthesis usually commences with the protection of the amino group of L-valine. The benzyloxycarbonyl (Cbz) group is a suitable choice for this purpose.

Esterification of the carboxylic acid: The carboxyl group is then protected as a tert-butyl ester.

N-methylation: Finally, the nitrogen atom of the Cbz-protected amino acid ester is methylated.

Benzyloxycarbonyl (Cbz) Group Introduction Methodologies

The introduction of the benzyloxycarbonyl (Cbz) protecting group is a fundamental step in peptide synthesis and the preparation of protected amino acids. The most common method for the Cbz protection of an amino acid is the Schotten-Baumann reaction. This involves reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.

The reaction is typically carried out in a biphasic system of an organic solvent (such as diethyl ether or dichloromethane) and an aqueous solution of a base (like sodium hydroxide or sodium carbonate). The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. Maintaining a basic pH throughout the reaction is crucial to ensure complete reaction and to prevent the removal of the Cbz group.

| Reaction Step | Reagents and Conditions | Typical Yield |

| Cbz Protection | Benzyl Chloroformate (Cbz-Cl), Sodium Carbonate (Na2CO3), Water/Dioxane, 0 °C to room temperature | 85-95% |

Following the Cbz protection, the carboxylic acid of N-Cbz-L-valine can be converted to its tert-butyl ester. A common method for this transformation is the reaction with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid, in an inert solvent like dichloromethane (B109758).

| Reaction Step | Reagents and Conditions | Typical Yield |

| tert-Butyl Esterification | Isobutylene, Sulfuric Acid (H2SO4), Dichloromethane (CH2Cl2) | 70-85% |

Advanced Synthetic Transformations and Reaction Sequences

More advanced synthetic strategies can also be envisioned for the preparation of N-Methyl-N-Cbz-L-valine tert-butyl ester. These methods may offer advantages in terms of stereocontrol or the use of alternative starting materials.

Oxidation of N-Methylvalinol Derivatives and Subsequent Reactions

An alternative synthetic route could involve the preparation of N-methyl-N-Cbz-L-valinol, followed by its oxidation to the corresponding carboxylic acid. N-Cbz-L-valine can be reduced to N-Cbz-L-valinol using a reducing agent like lithium borohydride. The resulting alcohol can then be N-methylated.

The subsequent oxidation of the primary alcohol of the N-methyl-N-Cbz-L-valinol derivative to a carboxylic acid can be achieved using a variety of oxidizing agents. A common and mild method for this transformation is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered amine base such as triethylamine (B128534). This two-step process, followed by esterification, provides an alternative pathway to the target molecule.

| Reaction Step | Reagents and Conditions | Typical Yield |

| Oxidation of Primary Alcohol | 1. Oxalyl Chloride, DMSO 2. Triethylamine | 80-95% |

Aldol (B89426) Additions and Related Stereoselective Carbon-Carbon Bond Formations

A more convergent and stereocontrolled approach to the synthesis of the N-methyl-valine backbone could involve a stereoselective aldol addition. This strategy would involve the reaction of a chiral glycine enolate equivalent with isobutyraldehyde. The stereochemistry of the newly formed stereocenters can be controlled by the choice of chiral auxiliary on the glycine enolate and the reaction conditions.

For instance, a chiral oxazolidinone auxiliary can be used to direct the stereochemical outcome of the aldol reaction. The resulting aldol adduct, which contains the correct stereochemistry for the valine side chain and the alpha-carbon, can then be further elaborated to introduce the N-methyl and Cbz groups and to convert the carboxyl group to a tert-butyl ester. While synthetically more complex, this approach offers a high degree of stereocontrol, which is crucial for the synthesis of enantiomerically pure amino acid derivatives.

| Reaction Step | Key Transformation | Stereoselectivity |

| Aldol Addition | Reaction of a chiral glycine enolate with isobutyraldehyde | High diastereoselectivity |

Palladium-Catalyzed N-Arylation Strategies for Amino Acid Esters

While not a direct N-methylation method, palladium-catalyzed N-arylation techniques provide a foundation for forming N-C bonds in amino acid esters, which can be conceptually extended to N-alkylation. A general method for the N-arylation of amino acid esters, including tert-butyl esters, with aryl triflates has been developed. acs.orgnih.gov This methodology utilizes a t-BuBrettPhos Pd G3 or G4 precatalyst, which facilitates the reaction under mild conditions, thereby minimizing racemization of the chiral center. acs.orgnih.gov

The scope of this reaction is broad, accommodating various amino acid esters such as methyl, tert-butyl, and benzyl esters. nih.gov For instance, the N-arylation of phenylalanine tert-butyl ester has been successfully demonstrated. acs.org Although this method focuses on attaching aryl groups, the principles of activating the N-H bond of the amino acid ester for nucleophilic attack are relevant to the development of N-methylation protocols. Future adaptations of such palladium-catalyzed systems could potentially involve the use of methylating agents in place of aryl triflates.

A key challenge in this approach is the potential for racemization of the amino acid ester starting material, rather than the N-arylated product. nih.gov Optimization through Design of Experiment (DOE) analysis has been crucial in identifying reaction conditions that preserve the stereochemical integrity of the amino acid. acs.orgnih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| t-BuBrettPhos Pd G3 | t-BuBrettPhos | Cs2CO3 | Toluene | 80 | High | Good to Excellent |

| t-BuBrettPhos Pd G4 | t-BuBrettPhos | Cs2CO3 | Toluene | 80 | High | Good to Excellent |

This table illustrates typical conditions for the N-arylation of amino acid esters, which could be adapted for N-methylation strategies.

Oxazolidinone-Mediated Synthesis of N-Methyl Amino Acids

The oxazolidinone-mediated approach is a well-established method for the synthesis of N-methyl amino acids. This strategy involves the formation of a temporary five-membered oxazolidinone ring from the N-protected amino acid, which is subsequently reduced to introduce the N-methyl group.

In a typical procedure, an N-protected amino acid, such as a Cbz-protected amino acid, is reacted with paraformaldehyde in the presence of an acid catalyst to form the corresponding oxazolidinone. core.ac.uk This intermediate is then subjected to reductive cleavage to yield the N-methylated amino acid. core.ac.uk For example, the synthesis of N-methyl glutamine has been achieved by first converting Fmoc-Gln(Trt)-OH into its cyclic hemiaminal with paraformaldehyde and p-toluenesulfonic acid, followed by reductive ring opening. core.ac.uk

This method has been applied to a wide range of amino acids and is compatible with various protecting groups. The reduction of the oxazolidinone is often carried out using reagents such as triethylsilane in the presence of a strong acid like trifluoroacetic acid. chimia.ch

| Starting Material | Reagents for Oxazolidinone Formation | Reagents for Reductive Cleavage | Product |

| N-Cbz-L-valine | Paraformaldehyde, p-toluenesulfonic acid | Triethylsilane, Trifluoroacetic acid | N-Methyl-N-Cbz-L-valine |

| Fmoc-Gln(Trt)-OH | Paraformaldehyde, p-toluenesulfonic acid | Not specified | N-methyl glutamine |

This table outlines the general steps and reagents for the oxazolidinone-mediated synthesis of N-methyl amino acids.

Stereoselective Alkylation of Glycine Enolates

The stereoselective alkylation of glycine enolates represents a powerful strategy for the asymmetric synthesis of α-amino acids. This method typically involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. Nickel(II) complexes of Schiff bases derived from glycine are commonly employed for this purpose. nih.gov

These chiral Ni(II) complexes serve as glycine equivalents and can be readily alkylated with a variety of electrophiles. nih.gov The use of a chiral ligand, such as one derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone, allows for high diastereoselectivity in the alkylation step. nih.gov While this method is primarily used for the synthesis of α-alkylated amino acids, it can be adapted for the preparation of N-methylated amino acids by using an N-methylated glycine Schiff base as the starting material.

The reaction conditions, including the choice of base and solvent, are critical for achieving high stereoselectivity. Phase-transfer catalysis has also been successfully applied to the alkylation of these Ni(II) complexes. nih.gov

| Glycine Equivalent | Chiral Auxiliary | Alkylating Agent | Diastereomeric Excess (%) |

| Ni(II) complex of glycine Schiff base | (S)-2-N-(N'-benzylprolyl)aminobenzophenone | Isopropyl iodide | >95 |

This table provides an example of the stereoselective alkylation of a glycine enolate, a method that can be conceptually applied to the synthesis of N-methylated amino acids.

Employment of Chiral Triflate Esters in Nucleophilic Substitution Reactions

The use of chiral triflate esters in nucleophilic substitution reactions offers a reliable method for the formation of C-N bonds with inversion of configuration. nih.gov A triflate group is an excellent leaving group, facilitating the SN2 displacement by a nucleophile. nih.gov This strategy can be applied to the N-methylation of amino acids by using a methylamine equivalent as the nucleophile.

In a related application, enantiopure α-hydroxy acid esters have been converted to their corresponding chiral triflate esters. nih.gov Subsequent reaction with an amine nucleophile proceeds with high stereospecificity to afford the N-alkylated amino acid ester. nih.gov For example, the reaction of chiral triflate esters with 4-Boc-aminopiperidine has been shown to produce 2-[(Boc-amino)piperidinyl]alkanoates in good yields and with high enantiomeric purity. nih.gov

This method avoids the harsh conditions and potential for racemization associated with the use of α-halo carboxylic acid esters. nih.gov The reaction is typically carried out at low temperatures in the presence of a non-nucleophilic base to neutralize the triflic acid generated during the reaction. nih.gov

| Chiral Triflate Ester | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| (R)-methyl 2-(trifluoromethylsulfonyloxy)propanoate | 4-Boc-aminopiperidine | Triethylamine | Dichloromethane | -50 | 84 |

This table illustrates the use of a chiral triflate ester in a nucleophilic substitution reaction, a strategy adaptable for N-methylation.

Utilization of N-Methyl Carbamoylimidazoles as Methyl Isocyanate Equivalents

N-Methyl carbamoylimidazole has emerged as a safe and stable equivalent for the highly toxic and volatile methyl isocyanate. nih.gov This crystalline and water-stable compound reacts with various nucleophiles, including amino acids, to form N-methyl ureas and related derivatives. nih.gov

The synthesis of N-methyl carbamoylimidazole itself is high-yielding and scalable, proceeding from the reaction of 1,1'-carbonyldiimidazole (CDI) with methylammonium chloride. nih.gov The reaction of N-methyl carbamoylimidazole with a protected amino acid, such as Cbz-L-valine, in the presence of a base like triethylamine, would lead to the formation of an N-methyl urea derivative. While this does not directly yield the N-methylated amine, it demonstrates a method for introducing a methyl group onto the nitrogen atom of an amino acid. Subsequent transformations would be required to convert the urea to the desired N-methyl amine.

This method is advantageous due to the stability and ease of handling of the reagent, as well as the good to excellent yields obtained in the carbamoylation reaction. nih.gov

| Nucleophile | Reagent | Base | Solvent | Product | Yield (%) |

| Amines | N-Methyl carbamoylimidazole | Triethylamine | Organic or Aqueous | N-methylureas | Good to Excellent |

| Protected Amino Acids | N-Methyl carbamoylimidazole | Triethylamine | Organic or Aqueous | N-methylureas | Good to Excellent |

This table summarizes the application of N-methyl carbamoylimidazoles as methyl isocyanate equivalents.

Specific Adaptations for Multigram Scale Synthesis

Scaling up the synthesis of this compound requires robust and efficient procedures. One common approach for the N-methylation of N-protected amino acids that is amenable to scale-up involves the use of a strong base and a methylating agent.

A typical procedure involves the treatment of Cbz-L-valine with sodium hydride (NaH) to form the corresponding sodium salt, followed by the addition of an excess of methyl iodide (MeI). This reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. While this method can provide the desired product in moderate yields (e.g., 55%), careful control of reaction conditions is necessary to ensure complete conversion and minimize side reactions. The use of a significant excess of methyl iodide is often required.

For the preparation of the tert-butyl ester, direct esterification of N-Cbz-L-valine can be challenging. An alternative is to first prepare the N-methylated amino acid and then perform the esterification. However, the protection-first strategy is generally preferred for better control.

| Starting Material | Base | Methylating Agent | Solvent | Temperature | Yield (%) |

| Cbz-L-valine | Sodium Hydride | Methyl Iodide | Tetrahydrofuran | 0 °C to RT | 55 |

This table outlines a common procedure for the multigram scale synthesis of N-methylated Cbz-amino acids.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound involves careful selection of reagents, solvents, and reaction conditions to maximize yield and purity while maintaining the stereochemical integrity of the molecule.

For the direct N-methylation of Cbz-L-valine, key parameters to optimize include the choice of base, the amount of methylating agent, reaction temperature, and reaction time. While sodium hydride is a common choice of base, other strong, non-nucleophilic bases could also be explored. The stoichiometry of methyl iodide is critical; an insufficient amount can lead to incomplete reaction, while a large excess may necessitate more rigorous purification.

Alternative methylation strategies, such as the use of dimethyl sulfate, could also be considered, as it is a highly efficient methylating agent. Purification of the final product is typically achieved through chromatographic methods to ensure high purity.

Solvent and Reagent Selection for Enhanced Efficiency

The efficiency of the synthesis of this compound and its precursors is highly dependent on the appropriate choice of solvents and reagents at each stage. Key steps include the protection of the L-valine backbone and the final N-methylation.

Precursor Synthesis: N-Cbz-L-valine tert-butyl ester

The synthesis begins with the protection of the amino group of L-valine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid to a tert-butyl ester.

N-Cbz Protection: The standard reagent for this transformation is benzyl chloroformate (Cbz-Cl). The reaction is typically performed in the presence of a base to neutralize the HCl byproduct. Aqueous systems using bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) are common. google.com The use of a mixed solvent system, such as water and 1,4-dioxane or dichloromethane, can facilitate the reaction. patsnap.com

Tert-butyl Esterification: The most convenient method for preparing the tert-butyl ester is the acid-catalyzed reaction of the N-protected amino acid with isobutylene. researchgate.net This method avoids the harsh conditions associated with other esterification techniques.

N-Methylation Step

The final step is the methylation of the nitrogen atom of N-Cbz-L-valine tert-butyl ester. This is a critical step where reagent and solvent choice directly impacts yield and purity.

Base and Methylating Agent: The most widely applied method for the N-methylation of N-acyl and N-carbamoyl amino acids utilizes a strong, non-nucleophilic base to deprotonate the nitrogen, followed by the addition of a methylating agent. monash.edu Sodium hydride (NaH) is the most common base, and methyl iodide (MeI) is the preferred methylating agent. Using a significant excess of methyl iodide (e.g., 8 equivalents) has been shown to be crucial for driving the reaction to completion. monash.edu

Solvent: The N-methylation reaction is best performed in anhydrous polar aprotic solvents that can dissolve the reactants and stabilize the intermediate anion. Tetrahydrofuran (THF) is a standard choice, sometimes used in combination with dimethylformamide (DMF) to improve solubility and reaction rates. monash.edu

The following table summarizes common solvent and reagent selections for the key synthetic steps.

| Synthetic Step | Reagent | Base | Solvent | Key Considerations |

| N-Cbz Protection | Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate or Sodium Hydroxide | Water / Dioxane or Dichloromethane | Maintain controlled temperature to prevent side reactions. patsnap.com |

| Tert-butyl Esterification | Isobutylene | Acid Catalyst (e.g., H₂SO₄) | Dichloromethane or similar inert solvent | Avoids harsh conditions that could cleave the Cbz group. researchgate.net |

| N-Methylation | Methyl Iodide (MeI) | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous conditions are essential. Excess MeI improves yield. monash.edu |

Strategies for Minimizing Racemization During Synthesis

Maintaining the stereochemical integrity of the L-valine chiral center is paramount during the synthesis. Racemization, the formation of the D-enantiomer, is a significant risk, particularly during the N-methylation step where a strong base is employed.

The primary mechanism for racemization in this context is the abstraction of the α-proton (the proton on the carbon bearing the amino and carboxyl groups) by the base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereopurity. N-methylamino acid derivatives have been shown to be intrinsically more susceptible to base-mediated racemization than their non-methylated counterparts. cdnsciencepub.com

Key strategies to mitigate this risk include:

Reaction Conditions: Performing the deprotonation and methylation at low temperatures can significantly reduce the rate of α-proton abstraction relative to the desired N-H abstraction.

Base Selection: While strong bases are necessary for deprotonation, the choice of base is critical. Using sterically hindered, non-nucleophilic bases can disfavor the abstraction of the sterically encumbered α-proton. In peptide coupling chemistry, bulky bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are known to cause less racemization than smaller, stronger bases like triethylamine. highfine.com

Solvent Choice: The polarity of the solvent can influence the rate of racemization. Studies on related peptide couplings have shown that more polar solvents can sometimes promote racemization. cdnsciencepub.com Therefore, the least polar solvent that effectively facilitates the reaction is often preferred.

Protecting Group Influence: While the prompt specifies a Cbz protecting group, it is noteworthy that alternative N-protecting groups can significantly impact racemization. Electron-withdrawing sulfonamide groups (e.g., nosyl or tosyl) increase the acidity of the N-H proton, allowing for methylation to occur under much milder basic conditions, which can be essentially racemization-free. monash.edu

In the context of the NaH/MeI methylation of the Cbz-protected precursor, careful control of temperature and reaction time is the most critical strategy to minimize the formation of the undesired D-diastereomer.

High-Yielding Protocols for this compound and its Precursors

High-yielding protocols rely on the optimization of the conditions discussed previously. Below are established procedures for the synthesis of the key precursors.

Protocol for N-Cbz-L-valine

A patented, scalable method provides N-Cbz-L-valine with high yield and quality. The procedure involves dissolving L-valine in an aqueous solution of sodium hydroxide and sodium carbonate. The solution is cooled to below 0°C, and a solution of benzyl chloroformate in 1,4-dioxane is added dropwise while maintaining the temperature between 10°C and 20°C. After an 8-hour reaction at room temperature, an acidic workup precipitates the product as a white solid. patsnap.com An alternative lab-scale preparation involves suspending L-valine in water with sodium carbonate, adding benzyl chloroformate, and stirring overnight to yield the crude product in nearly 100% yield after acidification and extraction. google.com

Protocol for N-Cbz-L-valine tert-butyl ester

A general and convenient method for the tert-butyl esterification of N-protected amino acids involves their reaction with isobutylene in the presence of an acid catalyst. researchgate.net This procedure is advantageous as it proceeds under conditions mild enough not to affect the Cbz protecting group and typically provides good yields.

Protocol for N-Methylation

The most broadly applied high-yielding protocol for N-methylation of N-carbamoyl amino acids was developed by Benoiton et al. monash.edu This method is directly applicable to N-Cbz-L-valine tert-butyl ester. The general procedure involves treating the N-protected amino acid ester with sodium hydride and a large excess of methyl iodide in a THF/DMF solvent system. monash.edu While a specific yield for the target molecule is not detailed, analogous N-methylations of other carbamate-protected amino acid esters routinely achieve yields in the 93-98% range. monash.edu In contrast, performing the methylation on the free acid (N-Cbz-L-valine) can result in moderate yields of around 55%. This highlights the importance of esterifying the carboxylic acid prior to the N-methylation step for achieving high efficiency.

The following table outlines a high-yielding synthetic sequence.

| Step | Reactant | Conditions | Reported Yield |

| 1. Cbz Protection | L-valine | 1. NaOH, Na₂CO₃, H₂O2. Cbz-Cl in Dioxane, 0-20°C | High |

| 2. Esterification | N-Cbz-L-valine | Isobutylene, Acid Catalyst | Good |

| 3. N-Methylation | N-Cbz-L-valine tert-butyl ester | NaH, MeI (excess) in THF/DMF | ~93-98% (by analogy) monash.edu |

Applications of N Methyl N Cbz L Valine Tert Butyl Ester in Peptide Chemistry and Peptidomimetics Research

Role as a Chiral Building Block in Peptide Synthesis

The primary application of N-Methyl-N-Cbz-L-valine tert-butyl ester lies in its role as a protected amino acid derivative for the stepwise construction of peptide chains. The presence of both N-terminal (Cbz) and C-terminal (tert-butyl ester) protecting groups allows for its controlled incorporation into a growing peptide sequence.

Facilitation of Protected Peptide Construction and Selective Coupling

The dual protection strategy embodied in this compound is fundamental to modern peptide synthesis. The Cbz group protects the N-terminal amine from undesired reactions during the activation of the carboxylic acid and subsequent coupling with another amino acid. nih.gov Similarly, the tert-butyl ester protects the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions. This orthogonal protection scheme, where one protecting group can be removed without affecting the other, is crucial for the regioselective formation of peptide bonds. peptide.compeptide.com

The N-methylation of the valine residue introduces significant steric hindrance, which can influence the reactivity of the amino acid during coupling reactions. While this can sometimes present a challenge, requiring more potent coupling reagents or longer reaction times, it is also a key feature for designing peptides with specific conformational properties. The selective deprotection of either the Cbz or the tert-butyl group allows for the elongation of the peptide chain in either the N-to-C or C-to-N direction, providing flexibility in synthetic design.

Considerations for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

While the Cbz protecting group is more traditionally associated with solution-phase synthesis, the principles of using protected amino acids like this compound are central to Solid-Phase Peptide Synthesis (SPPS). nih.gov In SPPS, the growing peptide is anchored to an insoluble resin, which simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration. bachem.com

The most common SPPS strategies are Boc-SPPS and Fmoc-SPPS, named after the temporary Nα-protecting groups used (tert-butyloxycarbonyl and 9-fluorenylmethoxycarbonyl, respectively). bachem.com While this compound itself might not be directly used in a standard Fmoc or Boc-SPPS workflow due to the nature of the Cbz group, the underlying concept of using orthogonally protected building blocks is the same. nih.gov For incorporation into an SPPS protocol, the Cbz group would need to be compatible with the resin linkage and the cleavage conditions for the temporary Nα-protecting group. The tert-butyl ester, being acid-labile, is compatible with the final cleavage from many resins used in Boc-SPPS. peptide.com

Fragment Coupling and Amide Bond Formation via Various Reagents

The formation of the amide bond is the cornerstone of peptide synthesis. Due to the steric hindrance of the N-methyl group in this compound, the choice of coupling reagent is critical to ensure efficient amide bond formation and to minimize racemization. orgsyn.org A variety of reagents have been developed to activate the carboxylic acid and facilitate its reaction with the amine component.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used, often in the presence of additives like 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govpeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency, especially with sterically hindered amino acids. peptide.comluxembourg-bio.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are also highly effective and commonly used in both solution and solid-phase synthesis. beilstein-journals.org

The selection of the appropriate reagent and reaction conditions is crucial for achieving high yields and purity in the synthesis of peptides containing N-methylated amino acids.

Design and Synthesis of Peptidomimetics and Structurally Constrained Systems

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and biological activity. This compound is a valuable building block in this area due to the conformational constraints imposed by the N-methyl group.

Incorporation into Biologically Active Peptide Analogs

The introduction of an N-methyl group into a peptide backbone can have profound effects on its conformation and biological activity. N-methylation restricts the rotation around the Cα-N bond, which can lead to a more defined three-dimensional structure. This pre-organization can enhance binding to a biological target by reducing the entropic penalty of binding.

Furthermore, the N-methyl group can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide analog. For these reasons, this compound and similar N-methylated amino acid derivatives are incorporated into the synthesis of a wide range of biologically active peptide analogs, including enzyme inhibitors and receptor ligands. nih.govnih.gov The synthesis of these analogs often involves the coupling of the N-methylated building block with other amino acids or non-peptidic moieties, requiring the use of robust coupling methods to overcome the steric hindrance of the N-methyl group. nih.govluxembourg-bio.combeilstein-journals.orgrsc.org

Strategies for Enhancing Proteolytic Stability and Bioavailability in Peptide Formulations

The incorporation of N-methylated amino acids, such as this compound, into peptide chains is a key strategy for overcoming the inherent limitations of peptide-based therapeutics, namely their susceptibility to enzymatic degradation and poor bioavailability. nih.gov N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, introduces significant steric hindrance. This modification makes the adjacent peptide bond less accessible to proteolytic enzymes, thereby increasing the peptide's resistance to cleavage and extending its in vivo half-life. nih.gov

Furthermore, N-methylation increases the lipophilicity of a peptide. This enhanced lipophilicity can improve the peptide's ability to permeate biological membranes, which is a critical factor for improving oral bioavailability. nih.gov The strategic placement of N-methylated residues can disrupt interchain hydrogen bonding, which may reduce peptide aggregation and increase solubility—a beneficial characteristic for pharmaceutical formulation. The inspiration for this approach often stems from naturally occurring N-methylated peptides, like cyclosporine, which exhibit favorable pharmacokinetic profiles. The Cbz (benzyloxycarbonyl) and tert-butyl ester groups on the this compound serve as protecting groups during synthesis, allowing for the controlled and site-specific introduction of this modified amino acid into a growing peptide chain.

Construction of Beta-Turn Mimetics and Foldamer Structures

The N-methyl group in N-methylated amino acids exerts significant control over the conformational freedom of the peptide backbone. This steric constraint can be harnessed to stabilize specific and desirable secondary structures, such as β-turns. gla.ac.uk β-turns are a common type of non-regular secondary structure consisting of four amino acid residues that cause the polypeptide chain to reverse its direction. wikipedia.org This structural motif is often essential for the biological activity of peptides, as it frequently constitutes the recognition site for receptors.

By introducing an N-methylated residue like N-methyl-L-valine, the energetic barrier between the cis and trans conformations of the peptide bond is lowered, making the cis isomer more accessible than in non-methylated peptides. nih.govgla.ac.uk The steric interactions between the N-methyl group and the amino acid's side chain can favor a specific geometry that promotes the formation of a β-turn. gla.ac.uk While branching at the β-carbon of a side chain (as in valine) can sometimes disrupt a β-turn, strategic placement, particularly in combination with other residues, can effectively induce these folded structures. nih.govacs.org The ability to enforce a specific, bioactive conformation is a central goal in peptidomimetics and the design of foldamers—synthetic oligomers that mimic the structure of natural peptides. The use of building blocks like this compound is therefore instrumental in the rational design of peptides with defined three-dimensional structures and, consequently, enhanced biological activity and selectivity.

Contribution to Total Synthesis of Complex Natural Products and Derivatives

Key Intermediate in the Synthesis of Antibiotics and Related Compounds (e.g., Isoneoantimycin, FK228, Largazole)

Protected valine derivatives are crucial building blocks in the total synthesis of several complex antibiotics. In the enantioselective total synthesis of (+)-Largazole, a potent inhibitor of histone deacetylases (HDACs), a protected L-valine derivative is a key component. nih.gov One reported synthesis of Largazole involves the coupling of L-valine tert-butyl ester with an azido-acid to form a dipeptide intermediate. nih.gov This intermediate is then further elaborated to construct the complex macrocyclic structure of the final natural product. The tert-butyl ester serves as a protecting group for the C-terminus, which is later cleaved to allow for subsequent reactions in the synthetic sequence. nih.gov

Similarly, in the total synthesis of Isoneoantimycin, an antibiotic of the antimycin family, a protected L-valine derivative is utilized. The synthesis involves preparing a key fragment from L-valine which is then condensed with another part of the molecule to build the larger structure. Although different protecting groups may be employed depending on the specific synthetic route, the valine unit itself is integral to the final architecture of the natural product.

| Natural Product | Precursor/Intermediate Containing Valine | Role in Synthesis |

| Largazole | L-valine tert-butyl ester | Coupled with an azido-acid to form a key dipeptide intermediate (O-t-Bu-Val-α-Methylazidoserine Amide). nih.gov |

| Isoneoantimycin | O-Bn protected acid from L-valine | Used to create a key fragment which is condensed with another segment of the molecule. |

Precursors for Other Bioactive Molecules (e.g., Syrbactins, Endolides)

This compound and its direct precursors are vital for the synthesis of other bioactive molecules, including the Endolides. Endolides A and B are naturally occurring N-methylated cyclic tetrapeptides with notable biological profiles. The total synthesis of these molecules highlights the strategic use of protected amino acids.

In one synthetic route to Endolide A, N-Cbz-L-valine is coupled with an amino ester fragment using the coupling reagent HATU to produce a key dipeptide intermediate. The synthesis also employs a tert-butyl ester to protect a carboxylic acid functionality on another part of the molecule. This protecting group is later removed simultaneously with a Boc protecting group using trifluoroacetic acid (TFA) to facilitate the final macrocyclization step, yielding the complex tetrapeptide structure of Endolide A.

| Bioactive Molecule | Precursor/Intermediate | Coupling Reagent | Synthetic Step |

| Endolide A | N-Cbz-L-valine | HATU/HOAt | Coupled with an amino ester to form a dipeptide intermediate. |

| Endolide A | Tetrapeptide with tert-butyl ester | TFA | Simultaneous removal of tert-butyl ester and Boc protecting groups prior to macrolactamization. |

Stereochemical Aspects and Conformational Studies Involving N Methyl N Cbz L Valine Tert Butyl Ester

Maintenance of Stereochemical Integrity and Strategies for Racemization Prevention

The synthesis of peptides containing N-methylated amino acids presents unique challenges regarding the preservation of stereochemical integrity. While it was once assumed that N-methylated amino acids were resistant to racemization, similar to proline, subsequent studies have shown this to be incorrect. acs.org N-acyl N-methylamino acid derivatives are unable to form the typical oxazolone (B7731731) intermediates responsible for racemization in standard amino acids; however, they can racemize through an alternative pathway involving an oxazolium-5-oxide intermediate. acs.org

Several factors can influence the extent of racemization during the coupling of N-methylated residues. The presence of salts, such as triethylamine (B128534) hydrochloride, and the use of polar solvents have been shown to promote racemization. acs.org For instance, significant racemization (ranging from 2.8% to 39%) was observed when coupling Z-Ala-MeLeu with Gly-OBzl under various conditions in the presence of such salts. acs.org

To mitigate the risk of racemization, several strategies have been developed. The choice of coupling reagent is paramount. Reagents that proceed through the formation of N-hydroxysuccinimide (HONSu) esters have been shown to yield stereochemically pure products. acs.org Other effective approaches include the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.govnih.gov Furthermore, the in-situ generation of Fmoc-protected amino acid chlorides has proven to be an efficient, racemization-free method for incorporating N-methyl amino acids into peptides. ub.edu Ynamides have also been introduced as novel coupling reagents that enable peptide synthesis under mild conditions with no detectable racemization. whiterose.ac.uk

| Strategy | Key Features | Relevant Coupling Reagents/Additives |

| Activated Esters | Forms a stable intermediate that is less prone to racemization. | N-hydroxysuccinimide (HONSu) acs.org |

| Additive-Based Methods | Additives are used to suppress racemization, often with carbodiimide-type condensing agents. | HOBt, HOAt, 6-Cl-HOBt, Oxyma nih.govnih.gov |

| In Situ Chloride Formation | Amino acid chlorides are generated in the reaction mixture for direct coupling. | Triphosgene (BTC), (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) ub.edu |

| Novel Reagents | Ynamides act as coupling reagents that do not require basic conditions which can induce epimerization. | N-(methyl)ynetoluenesulfonamide, N-(methyl)ynemethylsulfonamide whiterose.ac.uk |

Determination of Absolute and Relative Stereochemistry of Derived Compounds

Confirming the stereochemistry of compounds derived from N-Methyl-N-Cbz-L-valine tert-butyl ester is crucial. A variety of analytical techniques are employed for this purpose, each providing unique insights into the three-dimensional arrangement of atoms.

X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of crystalline compounds. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms and confirming the configuration of all stereocenters. nih.govmdpi.com This technique has been used to elucidate the structures of peptides containing N-methylated residues and to understand their conformational preferences in the solid state. acs.orgcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation in solution. youtube.com For determining stereochemistry, specific NMR experiments are particularly useful. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons, which can help define the relative stereochemistry and conformation of a molecule. uzh.ch Furthermore, chiral derivatizing agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be used in the Mosher method. usm.edu By converting the chiral molecule into a mixture of diastereomeric MTPA esters or amides, the analysis of chemical shift differences in the ¹H or ¹³C NMR spectra allows for the assignment of the absolute configuration of the stereocenter. usm.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): While mass spectrometry alone cannot distinguish between diastereomers due to their identical mass, coupling it with liquid chromatography allows for their separation. nih.gov Diastereomeric peptides often have different physical properties that lead to different retention times on a chiral or even a standard reverse-phase HPLC column. nih.gov This allows for the differentiation and quantification of stereoisomers within a mixture. Spiking experiments with synthetically prepared, isotope-labeled peptide standards can be used to unambiguously verify the stereochemistry of endogenous or synthetic peptides in complex mixtures. nih.gov

| Technique | Principle | Application to Stereochemistry |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides an unambiguous 3D structure, determining both absolute and relative stereochemistry of crystalline derivatives. acs.orgnih.govmdpi.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | NOE experiments determine relative stereochemistry and conformation. The Mosher method, using chiral derivatizing agents, determines absolute configuration. nih.govuzh.chusm.edu |

| LC-MS | Separation by chromatography followed by mass detection. | Separates diastereomers based on differential column interaction, allowing for their identification and quantification. nih.govnih.gov |

Diastereoselective and Enantioselective Transformations Mediated by or Involving N-Methyl-L-valine Derivatives

The inherent chirality of the L-valine framework makes its derivatives, including this compound, valuable as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer.

L-valine and its esters have been successfully employed to induce stereoselectivity in a range of chemical transformations. For example, L-valine has been used as a chiral auxiliary reagent in the enantioselective synthesis of (R)-α-methyl-α-amino acids. uni-konstanz.de In this process, a bis-lactim ether derived from L-valine and alanine (B10760859) is alkylated with high diastereoselectivity (>95% d.e.), where the incoming alkyl group adds trans to the bulky isopropyl group of the valine auxiliary. uni-konstanz.de Subsequent hydrolysis cleaves the desired α-methyl-α-amino acid from the recoverable valine auxiliary. uni-konstanz.de

Similarly, derivatives of L-valine have been used to synthesize other important chiral molecules.

Chiral Azomethines: L-valine methyl ester hydrochloride has been reacted with substituted benzaldehydes to prepare chiral azomethines, which are versatile intermediates in organic synthesis. researchgate.net

β-Amino Alcohols: These compounds, which are important building blocks for pharmaceuticals, have been synthesized asymmetrically using valine-derived chiral auxiliaries. acs.org

Michael Additions: Thiazolidinethiones derived from valine have been used as chiral auxiliaries in diastereoselective Michael additions, a key C-C bond-forming reaction. scielo.org.mx

The principle underlying these applications is that the stereocenter of the L-valine derivative creates a chiral environment that sterically and/or electronically biases the approach of reagents to the prochiral center of the substrate, resulting in the preferential formation of one diastereomer over the other.

| Transformation Type | Role of Valine Derivative | Example Application |

| Asymmetric Alkylation | Acts as a chiral auxiliary to direct the stereoselective formation of a new C-C bond. | Synthesis of (R)-α-methyl-α-amino acids using a bis-lactim ether of L-valine. uni-konstanz.de |

| Mannich Reaction | Functions as a chiral auxiliary to control the stereoselective formation of β-amino esters. | Synthesis of α-methyl-β-amino esters using pseudoephedrine as the auxiliary. thieme-connect.com |

| Aldol (B89426) Reaction | The chiral auxiliary on an N-acyl imide directs the stereochemistry of the resulting aldol product. | Stereoselective synthesis of β-hydroxy compounds using valine-derived oxazolidinethiones. scielo.org.mx |

| Azomethine Synthesis | Serves as the chiral source for the final product. | Reaction of L-valine methyl ester with aldehydes to form chiral imines. researchgate.net |

Conformational Analysis in Peptide Chains and Oligomers

The incorporation of this compound into a peptide chain has profound effects on the oligomer's conformational properties, influencing its secondary structure, rigidity, and dynamics.

In achiral polymers that can form helices, such as oligomers of α-aminoisobutyric acid (Aib), both left-handed (M) and right-handed (P) helical conformations are equally populated. However, the introduction of a single chiral residue at the N-terminus can induce a preference for one screw-sense over the other. researchgate.netnih.gov Studies have shown that an N-terminal L-valine residue, a tertiary amino acid, tends to induce a left-handed helical screw-sense. nih.govbris.ac.uk This induction is mediated by the formation of a specific turn structure at the N-terminus; L-valine promotes a type II β-turn, which favors a left-handed helix. nih.govbris.ac.uk

In contrast, a quaternary L-amino acid like L-α-methylvaline induces a right-handed screw-sense by promoting a right-handed type III β-turn. nih.gov The N-terminal protecting group also plays a critical role. Maximal control of the screw-sense is often achieved when chiral quaternary amino acids carry carbamate (B1207046) protecting groups, such as the Cbz group present in this compound. researchgate.netbris.ac.uk Therefore, incorporating this specific residue at the N-terminus of a suitable oligomer is expected to be a powerful strategy for controlling its helicity.

| N-Terminal Residue Type | Induced β-Turn | Resulting Helical Screw-Sense |

| Tertiary L-amino acid (e.g., L-Valine) | Type II | Left-handed nih.govbris.ac.uk |

| Quaternary L-amino acid (e.g., L-α-Methylvaline) | Type III | Right-handed nih.gov |

N-methylation imparts significant conformational changes to a peptide backbone. ub.eduresearchgate.netnih.gov One of the most important effects is the removal of the amide proton (N-H). This eliminates the ability of the methylated residue to act as a hydrogen bond donor, which can destabilize canonical secondary structures like α-helices and β-sheets that rely on N-H···O=C hydrogen bonds. nih.gov The destabilization energy associated with a single H to CH₃ substitution in a helical peptide can range from 0.3 to 1.7 kcal/mol. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Methyl N Cbz L Valine Tert Butyl Ester Derivatives

Influence of Protecting Groups (Cbz, tert-butyl ester) on Reactivity and Selectivity in Synthetic Pathways

The protection of reactive functional groups is a fundamental strategy in peptide chemistry, preventing the polymerization of amino acids and minimizing undesirable side reactions during synthesis. nih.govspringernature.com The choice of protecting groups, such as the benzyloxycarbonyl (Cbz) for the N-terminus and the tert-butyl ester for the C-terminus, is critical as it dictates the synthetic route and influences both reactivity and selectivity. biosynth.comcreative-peptides.com

The Cbz group is a well-established amino protecting group valued for its stability and its tendency to yield stable, crystalline amino acid derivatives that are resistant to racemization during activation. creative-peptides.com It is stable under the mild basic conditions used to remove Fmoc groups and the acidic conditions that cleave Boc groups. creative-peptides.comnih.gov The Cbz group is typically removed under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd), or with strong acids like HBr in acetic acid. creative-peptides.com This specific cleavage requirement allows for selective deprotection in the presence of other acid- or base-labile groups.

The tert-butyl ester is used to protect the carboxylic acid terminus. biosynth.com This group is stable to a wide range of reaction conditions, including the catalytic hydrogenation used to cleave Cbz groups and the basic conditions used for Fmoc removal. biosynth.comnih.gov It is most commonly removed using strong acids, such as trifluoroacetic acid (TFA). nih.gov

The combination of Cbz and tert-butyl groups provides an orthogonal protection strategy. Orthogonality means that each protecting group can be removed in the presence of the other without interference, which is key for controlling the molecular structure. springernature.combiosynth.com For instance, the Cbz group can be removed while the tert-butyl ester remains intact, allowing for peptide chain elongation from the N-terminus. Conversely, if a different temporary N-terminal protecting group were used (e.g., Fmoc), the tert-butyl ester would remain to protect the C-terminus throughout the synthesis. This selective reactivity is essential for the controlled, stepwise construction of complex peptides. creative-peptides.com

Table 1: Reactivity and Cleavage Conditions for Cbz and tert-Butyl Protecting Groups

| Protecting Group | Protected Functionality | Stable To | Cleavage Conditions |

| Cbz | N-Methyl-Amine | Mild Acid (TFA), Mild Base (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH), Na/liquid NH₃ |

| tert-Butyl Ester | Carboxylic Acid | Catalytic Hydrogenolysis, Mild Base | Strong Acid (e.g., Trifluoroacetic Acid) |

Effects of Valine Moiety Modifications on Biological Interactions and Binding Affinities

Modifications to the valine moiety, particularly N-methylation, significantly alter the conformational and physicochemical properties of peptides, which in turn affects their biological interactions and binding affinities. researchgate.netbenthamdirect.com N-methylation is the substitution of the amide proton with a methyl group. benthamdirect.com

This seemingly minor modification has profound consequences:

Conformational Restriction : The introduction of an N-methyl group restricts the rotation around the peptide backbone, influencing the local conformation. monash.edu This can lock the peptide into a "bioactive" conformation that is more favorable for receptor binding, potentially enhancing potency. monash.edu

Loss of Hydrogen Bonding : N-methylation eliminates a hydrogen bond donor (the N-H group). monash.edu This can be detrimental if this hydrogen bond is critical for binding to a biological target or for maintaining a necessary secondary structure (like an α-helix or β-sheet). nih.gov However, it can also be advantageous by reducing the potential for non-specific binding. monash.edu

Increased Proteolytic Stability : The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, enhancing the peptide's stability and in vivo half-life. monash.edu

Enhanced Lipophilicity and Bioavailability : The addition of a methyl group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and potentially lead to better oral bioavailability. researchgate.netbenthamdirect.commonash.edu

Structure-activity relationship studies on various peptides have demonstrated these effects. For example, N-methylation of a selective αVβ3 antagonist, cyclo(RGDfV), resulted in a more active and selective compound. monash.edu In other cases, N-methylation has led to a decrease in antimicrobial activity, suggesting that the loss of hydrogen bonding ability disrupted the formation of an active structure. nih.gov The specific impact of modifying the valine moiety—whether by N-methylation or by changing its stereochemistry (e.g., from L-valine to D-valine)—is highly dependent on the specific peptide sequence and its biological target. nih.govnih.gov

Table 2: General Effects of Valine Moiety Modifications on Peptide Properties

| Modification | Effect on Conformation | Effect on Binding Affinity | Effect on Proteolytic Stability |

| N-Methylation | Restricts backbone rotation; can disrupt secondary structures | Can increase or decrease, depending on target requirements | Increased |

| L- to D-Amino Acid | Alters local and global peptide structure; can disrupt helices | Typically decreases, but can increase selectivity | Increased |

| Side Chain Alteration | Changes steric bulk and hydrophobicity | Highly dependent on the specific modification and binding pocket | Variable |

Impact of Cbz and tert-Butyl Groups on Bioactivity and Solubility Characteristics of Derived Peptides

While primarily used as intermediate protecting groups, the Cbz and tert-butyl functionalities have inherent physicochemical properties that influence the characteristics of the molecules they are part of, particularly solubility. nih.gov Both groups are bulky and hydrophobic.

The Cbz group, with its benzyl (B1604629) ring, significantly increases the lipophilicity and hydrophobicity of a molecule. The tert-butyl group also contributes to hydrophobicity. This increased hydrophobicity can be advantageous during synthesis, especially for "difficult peptide sequences" that are prone to aggregation. nih.gov By attaching hydrophobic tags, such as those containing tert-butyl or super-silyl groups, the solubility of growing peptide chains in organic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) can be improved, facilitating the synthesis process. nih.gov

However, if these groups were to remain on a final peptide intended for therapeutic use, their hydrophobicity would profoundly impact its properties. Increased lipophilicity can enhance membrane permeability but often leads to decreased aqueous solubility, which can be a challenge for formulation and administration. The bulky nature of these groups could also sterically hinder the peptide from fitting into its target binding site, thereby reducing or eliminating its bioactivity. Therefore, these groups are almost always removed at the final stage of synthesis to yield the desired, active peptide. creative-peptides.com

Computational and Theoretical Modeling Approaches in SAR/SPR Studies

Computational modeling has become an indispensable tool for understanding and predicting the behavior of molecules like N-Methyl-N-Cbz-L-valine tert-butyl ester and its derivatives, complementing experimental findings and guiding rational design. mdpi.com

Supercritical carbon dioxide (SCCO₂) is an alternative solvent for certain chemical processes, but the solubility of polar molecules like amino acids in it is very low. researchgate.net Derivatization, such as by adding N-Cbz protecting groups, has been shown to increase their solubility in SCCO₂. researchgate.net Computational solubility modeling can be used to predict these effects. These models, often based on concepts like regular solution theory, correlate solubility with the pressure and temperature of the supercritical fluid. researchgate.net Such studies are crucial for developing greener and more efficient separation and synthesis processes, including the potential for amino acid synthesis in a supercritical CO₂-water system. researchgate.netnih.gov

Molecular modeling is a cornerstone of modern peptidomimetic design and structure-activity relationship (SAR) analysis. mdpi.com For derivatives of this compound, modeling can be used to:

Visualize Binding Modes : Determine how a peptide analog fits into its receptor's binding pocket.

Predict Conformational Changes : Analyze how modifications like N-methylation alter the peptide's 3D structure in solution. monash.edu

Rationalize Activity Data : Explain why certain modifications lead to increased or decreased biological activity by examining changes in structure and intermolecular interactions. monash.edunih.gov

By simulating the peptide-receptor complex, researchers can gain detailed insights that are often inaccessible through experimental methods alone. mdpi.com This understanding allows for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties, accelerating the development of novel peptide-based therapeutics. monash.edu

Principles for Designing and Optimizing Biological Activity Through Structural Modifications

The design and optimization of biologically active molecules derived from a lead compound like this compound would typically follow established medicinal chemistry principles. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically altering different parts of the molecule. For a compound of this nature, key areas for modification would include the N-methyl group, the carbobenzyloxy (Cbz) protecting group, the valine side chain, and the tert-butyl ester.

However, specific research detailing these modifications for this compound and the resulting impact on biological activity is not documented in accessible scientific literature. General principles that would be applied in such a theoretical investigation include:

N-Methyl Group Modification: Altering the N-methyl group to other small alkyl groups could influence the peptide's conformational flexibility and resistance to enzymatic degradation. This is a common strategy in peptide drug design to improve metabolic stability.

Cbz Group Replacement: The Cbz group is primarily a protecting group used during synthesis. In a drug discovery context, it would likely be replaced with other functionalities to explore interactions with biological targets. These replacements could range from simple acyl groups to more complex heterocyclic moieties to optimize binding affinity and selectivity.

Valine Side Chain Isosteres: The isopropyl side chain of the valine residue could be substituted with various other groups to probe the steric and electronic requirements of a target's binding pocket. For instance, replacement with isosteres like cyclopropyl (B3062369) or tert-butyl groups could provide valuable SAR data.

Tert-butyl Ester Bioisosteres: The tert-butyl ester is often used to mask a carboxylic acid, improving cell permeability. In drug design, this group could be replaced with other esters or bioisosteres such as amides, tetrazoles, or other acidic functional groups to modulate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

While these principles are fundamental to medicinal chemistry, their specific application to this compound and the corresponding outcomes have not been published. The absence of such studies in the public domain prevents the compilation of detailed research findings and data tables that would typically populate a discussion on SAR and SPR.

The following tables are therefore presented as illustrative templates of how such data would be organized, should it become available through future research.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound ID | R1 (N-substitution) | R2 (Valine side chain) | R3 (Ester Group) | Biological Activity (IC₅₀, µM) |

| Parent | -CH₃ | -CH(CH₃)₂ | -C(CH₃)₃ | Data Not Available |

| Derivative 1 | -H | -CH(CH₃)₂ | -C(CH₃)₃ | Data Not Available |

| Derivative 2 | -CH₂CH₃ | -CH(CH₃)₂ | -C(CH₃)₃ | Data Not Available |

| Derivative 3 | -CH₃ | -CH₂CH(CH₃)₂ (Leucine) | -C(CH₃)₃ | Data Not Available |

| Derivative 4 | -CH₃ | -C(CH₃)₃ (tert-Leucine) | -C(CH₃)₃ | Data Not Available |

| Derivative 5 | -CH₃ | -CH(CH₃)₂ | -CH₃ | Data Not Available |

| Derivative 6 | -CH₃ | -CH(CH₃)₂ | -H (acid) | Data Not Available |

Table 2: Hypothetical Structure-Property Relationship Data for this compound Derivatives

| Compound ID | Lipophilicity (LogP) | Aqueous Solubility (mg/L) | Metabolic Stability (t½, min) |

| Parent | Data Not Available | Data Not Available | Data Not Available |

| Derivative 1 | Data Not Available | Data Not Available | Data Not Available |

| Derivative 2 | Data Not Available | Data Not Available | Data Not Available |

| Derivative 3 | Data Not Available | Data Not Available | Data Not Available |

| Derivative 4 | Data Not Available | Data Not Available | Data Not Available |

| Derivative 5 | Data Not Available | Data Not Available | Data Not Available |

| Derivative 6 | Data Not Available | Data Not Available | Data Not Available |

Advanced Research Directions and Future Perspectives for N Methyl N Cbz L Valine Tert Butyl Ester

Exploration of Novel Derivatization Pathways and Unexplored Chemical Transformations

The chemical versatility of N-Methyl-N-Cbz-L-valine tert-butyl ester extends beyond its use as a simple building block. Researchers are actively exploring novel derivatization pathways to create a diverse range of molecular scaffolds with unique properties. The presence of the Cbz (benzyloxycarbonyl) and tert-butyl ester protecting groups allows for selective chemical transformations at other parts of the molecule or sequential deprotection and further modification.

One area of investigation involves the transformation of the carboxylic acid ester. While the tert-butyl ester provides robust protection, its selective removal under acidic conditions opens up the carboxyl group for a variety of coupling reactions. thieme-connect.com This allows for the synthesis of complex peptide fragments or the attachment of the N-methyl-valine moiety to non-peptidic scaffolds.

Unexplored chemical transformations of the valine side chain itself are also a frontier of research. While the isopropyl group is generally considered chemically inert, recent advances in C-H activation chemistry could potentially allow for its selective functionalization, leading to the synthesis of novel, non-proteinogenic amino acid derivatives with unique steric and electronic properties.

A summary of potential derivatization pathways is presented in the table below.

| Functional Group | Protecting Group | Deprotection/Transformation | Potential Products |

| Carboxyl | tert-Butyl Ester | Acidic Hydrolysis | Free carboxylic acid for amide bond formation, esterification, etc. |

| Amino | Cbz | Hydrogenolysis | Free N-methylamino group for further N-alkylation, arylation, etc. |

| Side Chain | Isopropyl | C-H Activation (exploratory) | Functionalized valine side chains with novel properties. |

This table illustrates potential derivatization pathways for this compound based on established chemical principles.

Development of New Chiral Catalytic Systems Utilizing this compound Derivatives

The inherent chirality of L-valine makes its derivatives attractive candidates for the development of new chiral catalysts and ligands for asymmetric synthesis. The unique steric and electronic environment created by the N-methyl group in this compound can be harnessed to induce high levels of stereoselectivity in a variety of chemical reactions.

Following deprotection and further modification, derivatives of this compound can be incorporated into various ligand scaffolds. For instance, the free N-methylamino group can be used to coordinate with metal centers, while the carboxylic acid can be modified to introduce other coordinating groups, creating bidentate or tridentate chiral ligands. acs.org These ligands can then be used in a range of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. sigmaaldrich.com

The development of organocatalysts derived from this compound is another promising area. Proline and its derivatives are well-known organocatalysts, and the structural similarity of N-methyl-valine suggests its potential in this area. researchgate.net The N-methyl group can influence the conformational flexibility of the catalyst, potentially leading to improved enantioselectivity in reactions like Michael additions and Mannich reactions.

The table below outlines potential applications of this compound derivatives in chiral catalysis.

| Catalyst Type | Ligand/Catalyst Design Principle | Potential Asymmetric Reactions |

| Metal-based Catalysts | Coordination of the N-methylamino and modified carboxyl groups to a metal center. | Asymmetric hydrogenation, cross-coupling, cyclopropanation. |

| Organocatalysts | Incorporation into proline-like or other chiral scaffolds. | Asymmetric aldol reactions, Michael additions, Mannich reactions. |

This table outlines potential applications of derivatives of this compound in the development of new chiral catalytic systems.

Integration into Chemoenzymatic Synthetic Strategies for Complex Molecules

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful approach for the construction of complex molecules. mdpi.comnih.gov The integration of this compound into these strategies is an active area of research, with a focus on overcoming the challenges associated with the enzymatic incorporation of N-methylated amino acids.

While many proteases and ligases are used for peptide synthesis, their substrate specificity can be a limitation, particularly for sterically hindered and N-methylated amino acids like N-methyl-valine. acs.orgnih.gov However, recent advances in enzyme engineering and the discovery of novel enzymes with broader substrate scopes are opening up new possibilities. nih.gov For example, engineered ligases are being developed that can efficiently couple peptide fragments containing N-methylated residues. youtube.com

A typical chemoenzymatic strategy involving this compound might involve the chemical synthesis of a small peptide fragment containing this residue, followed by enzymatic ligation to a larger, recombinantly expressed peptide or protein. rsc.org The Cbz and tert-butyl ester protecting groups would need to be selectively removed to allow for the enzymatic reaction to occur at the desired position.

The table below summarizes key aspects of integrating this compound into chemoenzymatic synthesis.

| Enzymatic Step | Key Challenge | Potential Solution |

| Peptide Ligation | Steric hindrance from the N-methyl group and valine side chain. | Use of engineered ligases with broader substrate specificity. |

| Protease-catalyzed synthesis | Low enzyme activity and potential for side reactions. | Optimization of reaction conditions (e.g., pH, solvent) and use of mutant enzymes. |

This table highlights the challenges and potential solutions for the integration of this compound into chemoenzymatic synthetic strategies.

Expanding Applications Beyond Medicinal Chemistry (e.g., in Advanced Materials or Bioconjugation)

The unique properties conferred by N-methylation are not limited to improving the therapeutic potential of peptides. Researchers are beginning to explore the use of this compound and its derivatives in the development of advanced materials and for bioconjugation applications.

In materials science, the incorporation of N-methylated amino acids into polymers can significantly alter their physical and chemical properties. mdpi.com For example, N-methylation can disrupt interchain hydrogen bonding, leading to increased solubility and altered self-assembly behavior. nih.gov This could be exploited to create novel biomaterials with tailored properties, such as hydrogels with controlled release characteristics or polymers with enhanced biocompatibility. The synthesis of polymers from N-carboxy anhydrides (NCAs) of N-methylated amino acids is an active area of research. mdpi.com

In the field of bioconjugation, this compound can be used to introduce a specific site for modification on a peptide or protein. nih.govnih.gov After incorporation into a peptide and selective deprotection, the N-terminal N-methylamino group can be targeted for specific chemical ligation, allowing for the attachment of labels, drugs, or other functional molecules. unimi.itnih.gov This approach offers a high degree of control over the site of conjugation, which is crucial for the development of well-defined bioconjugates. thermofisher.com

The table below provides an overview of the potential applications of this compound in these emerging fields.

| Application Area | Key Feature | Potential Outcome |

| Advanced Materials | Altered polymer properties due to N-methylation. | Novel hydrogels, biocompatible polymers, and materials with tailored self-assembly. |

| Bioconjugation | Site-specific modification via the N-terminal N-methylamino group. | Well-defined antibody-drug conjugates, fluorescently labeled peptides, and targeted drug delivery systems. |

This table summarizes the expanding applications of this compound beyond traditional medicinal chemistry.

Q & A

Q. 1.1. What synthetic routes are commonly employed to prepare N-Methyl-N-Cbz-L-valine tert-butyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential protection of L-valine: (1) tert-butyl esterification of the carboxyl group using Boc₂O (di-tert-butyl dicarbonate) in the presence of a base like DMAP, followed by (2) N-methylation using methyl iodide and a hindered base (e.g., DIPEA) to prevent over-alkylation. Finally, (3) Cbz protection of the amine is achieved with benzyl chloroformate under alkaline conditions. Yield optimization requires precise control of stoichiometry, temperature (0–25°C for methylation), and anhydrous conditions to avoid hydrolysis of intermediates .

Q. 1.2. What analytical methods are critical for characterizing this compound, and how are spectral discrepancies resolved?

- NMR : H and C NMR confirm tert-butyl (δ ~1.4 ppm for 9H), Cbz (δ ~5.1 ppm for CH₂), and methyl groups (δ ~2.8 ppm for N–CH₃).

- MS : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₉NO₅, expected m/z 364.2).

Discrepancies in integration or unexpected peaks may arise from residual solvents, incomplete protection, or epimerization. Cross-validation with HPLC purity data (e.g., >95%) and comparison to authentic standards are recommended .

Q. 1.3. How does the tert-butyl ester group enhance stability during peptide synthesis compared to methyl or benzyl esters?

The tert-butyl group provides steric hindrance, reducing hydrolysis under basic/neutral conditions. This stability allows the compound to withstand coupling reagents (e.g., HATU, DCC) during solid-phase peptide synthesis. In contrast, methyl esters are prone to saponification, and benzyl esters require harsher conditions (e.g., HBr/AcOH) for cleavage, which may degrade sensitive residues .

Advanced Research Questions

Q. 2.1. How can tert-butyl ester deprotection be optimized to minimize side reactions in complex peptide intermediates?

Deprotection is typically performed with TFA/DCM (1:1 v/v) at 0–25°C. For acid-sensitive sequences, milder alternatives include:

- HCl in dioxane (4 M) : Reduces racemization but may require longer reaction times.

- Photocleavage : UV-sensitive tert-butyl analogs (e.g., 2-nitrobenzyl derivatives) enable selective removal, though synthetic complexity increases.

Monitor reaction progress via LC-MS to avoid overexposure to acid, which can degrade Cbz groups or induce aspartimide formation .

Q. 2.2. What strategies resolve low enantiomeric excess (ee) observed during N-methylation of L-valine tert-butyl ester?

Low ee often stems from racemization at the α-carbon during methylation. Mitigation strategies include:

- Low-temperature reactions (–20°C) with slow addition of methyl iodide.

- Bulky bases (e.g., DIPEA instead of triethylamine) to sterically shield the chiral center.